molecular formula C21H28N6O B10940302 [1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone

[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B10940302
M. Wt: 380.5 g/mol
InChI Key: OSSKXHJMZGGSHB-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex heterocyclic compound that features a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and pyridine rings.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the nucleophile used but can include substituted pyrazole and pyridine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential pharmaceutical applications .

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as an antileishmanial and antimalarial agent. Studies have shown that derivatives of pyrazole and pyridine exhibit significant biological activities, making this compound a promising candidate for drug development .

Industry

The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties. It is also explored for its potential use in agrochemicals and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit key enzymes involved in the metabolic pathways of parasites, thereby exerting its antileishmanial and antimalarial effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest that the compound interferes with nucleic acid synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is unique due to its combination of a pyrazole and pyridine ring system with a piperidino methanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C21H28N6O

Molecular Weight

380.5 g/mol

IUPAC Name

[1,3-dimethyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C21H28N6O/c1-12-7-9-27(10-8-12)21(28)16-11-17(18-13(2)23-25(5)15(18)4)22-20-19(16)14(3)24-26(20)6/h11-12H,7-10H2,1-6H3

InChI Key

OSSKXHJMZGGSHB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=C(N(N=C4C)C)C

Origin of Product

United States

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